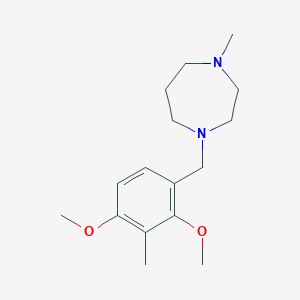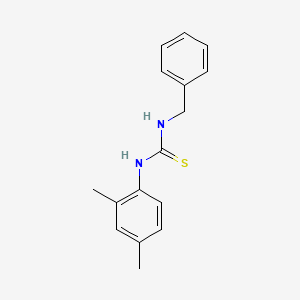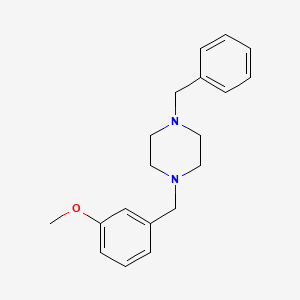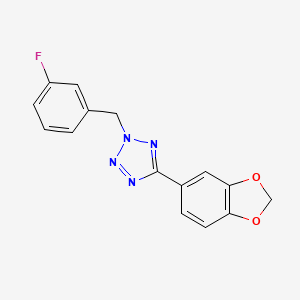![molecular formula C22H25N5O B5647777 3-(3-oxo-3-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine](/img/structure/B5647777.png)
3-(3-oxo-3-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-oxo-3-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine is a compound belonging to a class of organic molecules known for their intricate structures and diverse chemical properties. Such compounds often feature in the synthesis of complex organic molecules and pharmaceuticals.
Synthesis Analysis
Synthesis of similar compounds has been reported through various methods. For instance, Rao et al. (2017) detailed the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine using ethyl tertiary amines as carbon sources, showcasing a novel activation mode in a one-pot protocol (Rao, Mai, & Song, 2017). Also, Cao et al. (2014) developed a metal-free three-component reaction for imidazo[1,2-a]pyridines formation, indicating the versatility of synthesis methods for these compounds (Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014).
Molecular Structure Analysis
The molecular structure of compounds like 3-(3-oxo-3-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine often features complex ring systems and heterocyclic components. For example, Kapoor et al. (2011) elucidated the crystal structure of a similar compound, revealing intricate details like dihedral angles and conformation (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).
Chemical Reactions and Properties
These compounds typically engage in a variety of chemical reactions, such as oxidative condensation-cyclization as described by Shibahara et al. (2009), highlighting their reactivity and the potential to form diverse derivatives (Shibahara, Sugiura, Yamaguchi, Kitagawa, & Murai, 2009).
Propiedades
IUPAC Name |
3-pyridin-3-yl-1-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-21(6-5-18-3-1-9-23-15-18)26-12-7-20(8-13-26)22-25-11-14-27(22)17-19-4-2-10-24-16-19/h1-4,9-11,14-16,20H,5-8,12-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPQHVPXVGLCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)CCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxo-3-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}propyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide](/img/structure/B5647694.png)

![7-isopropyl-2-(morpholin-4-ylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5647703.png)

![1-methyl-8-[(3-methylisoxazol-5-yl)methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5647706.png)
![(4aR*,8aR*)-7-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5647724.png)
![N-[4-(acetylamino)phenyl]-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5647739.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5647743.png)
![1-(cyclopentylcarbonyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5647748.png)

![1-(2-pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5647791.png)


![1-[(1-isopropyl-4-piperidinyl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5647802.png)